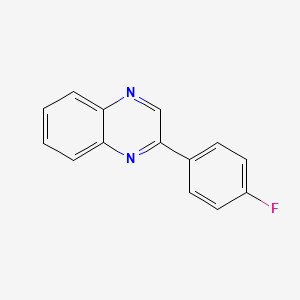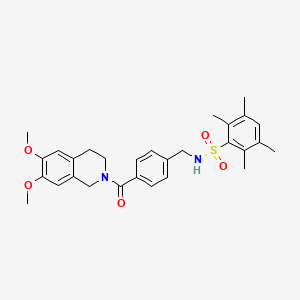![molecular formula C11H13F3N2 B2816478 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine CAS No. 1001755-31-2](/img/structure/B2816478.png)
1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1001755-31-2 . It has a molecular weight of 230.23 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]-3-pyrrolidinylamine .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C11H13F3N2/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(15)7-16/h1-4,9H,5-7,15H2 .Aplicaciones Científicas De Investigación
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, which include pyrrolidines, serve as fundamental structural units in many biological molecules, such as heme and chlorophyll. The synthesis of pyrrolidines involves condensation reactions of amines with carbonyl-containing compounds. These derivatives find applications as intermediates, wetting agents, and solvents with relatively low toxicity. The important monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, highlights the utility of pyrrolidinone structures in industrial applications (L. R. Anderson & Kou-Chang Liu, 2000).
Organosoluble, Low-Colored Fluorinated Polyimides
Fluorinated polyimides synthesized from trifluoromethyl-substituted bis(ether amine) monomers demonstrate high solubility in organic solvents, forming transparent, low-colored, and tough films. These materials exhibit desirable physical properties such as high glass-transition temperatures and low dielectric constants, making them suitable for electronic applications (C. Chung, Tuan-Wen Tzu, & S. Hsiao, 2006).
Asymmetric Synthesis of Trifluoromethyl-substituted Pyrrolidines
The asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups has been achieved through organocatalytic domino Michael/Mannich [3+2] cycloaddition, yielding compounds with potential medicinal value. This methodology demonstrates the synthesis of functionally diverse pyrrolidine structures with high yields and excellent stereoselectivities (Ying Zhi et al., 2016).
Antagonists for Melanin-Concentrating Hormone Receptor-1
Compounds based on 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivatives have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), demonstrating significant bioactivity and potential applications in treating obesity and related metabolic disorders (Charles Q. Huang et al., 2005).
Novel Alkyl Amide Functionalized Trifluoromethyl Substituted Pyrazolo[3,4-b]pyridine Derivatives
A series of novel compounds featuring alkyl amide functionalization on a trifluoromethyl substituted pyrazolo[3,4-b]pyridine scaffold have been synthesized and shown to possess promising anticancer activity. This research underscores the potential of trifluoromethylated compounds in the development of new anticancer agents (K. Chavva et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The pyrrolidine ring, a key component of “1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine”, is a versatile scaffold for novel biologically active compounds . The future directions in the research and development of such compounds could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(15)7-16/h1-4,9H,5-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESYTMXMXNUFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2816396.png)
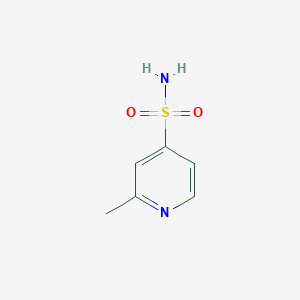
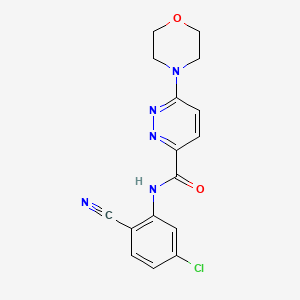
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride](/img/structure/B2816399.png)
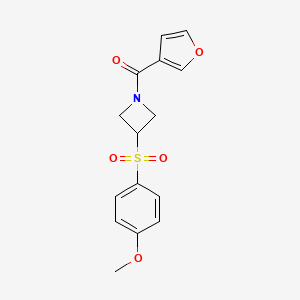
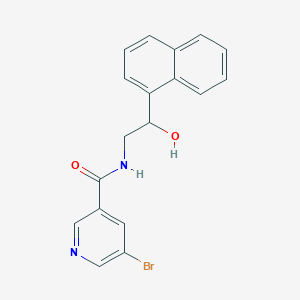
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816403.png)
![[2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2816404.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2816410.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2816412.png)


